molecular formula C20H26N2O7S B613722 66413-65-8 CAS No. 66413-65-8

66413-65-8

Cat. No. B613722
CAS RN: 66413-65-8
M. Wt: 438.5
InChI Key:
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Description

The compound with CAS number 66413-65-8 is known as Boc-Cys(Mob)-OSu . It is a useful research chemical and is used in a variety of research applications .


Molecular Structure Analysis

The molecular formula of Boc-Cys(Mob)-OSu is C20H26N2O7S . Its molecular weight is 438.5 g/mol .

Scientific Research Applications

  • Wireless Sensor Networks and Chemo-/Biosensing : This study discusses applications in wireless sensor networks and chemosensing, including volcanic activity monitoring and soil moisture measurement, which are critical in environmental monitoring and agriculture (Diamond, Coyle, Scarmagnani, & Hayes, 2008).

  • Liquid-phase Syntheses of Inorganic Nanoparticles : The paper highlights the significance of inorganic nanoparticles, which are crucial in advancing materials science and have applications in electronics, drug delivery, and other technological developments (Cushing, Kolesnichenko, & O'Connor, 2004).

  • Lab-scale Intervention in Science and Technology : This research addresses the broader societal implications of scientific research and technology development, emphasizing ethical, legal, and social aspects, especially in emerging fields like genomics and nanotechnology (Schuurbiers & Fisher, 2009).

  • Beauty and Benefits of Science : The study explores the profound impact of scientific research on creating applications and technologies that benefit humanity, which is a core aspect of scientific endeavors (Press, 2013).

  • 10/66 Dementia Research Group's Population-based Research Programme : This research demonstrates the use of comprehensive surveys in low and middle-income countries to address dementia, showcasing the application of scientific research in public health (Prince et al., 2007).

  • Alzheimer Disease International's 10/66 Dementia Research Group : The paper discusses the role of research in developing countries, focusing on dementia research and highlighting the importance of good quality research in areas where resources are limited (Prince et al., 2004).

  • Native-Like SOSIP.664 Trimer Based on an HIV-1 Subtype B env Gene : This study reports on the production and properties of a new SOSIP.664 trimer derived from a subtype B env gene, with potential applications in HIV-1 vaccine development (Pugach et al., 2015).

  • Drug Discovery A Historical Perspective

    : This paper discusses the evolution of drug discovery, guided by pharmacology, molecular biology, and the clinical sciences, highlighting the role of scientific research in advancing medicine (Drews, 2000).

  • Research Progress of UiO-66-Based Electrochemical Biosensors : This research focuses on the application of UiO-66 in electrochemical biosensors, which have significant implications in environmental detection, food safety, and disease diagnosis (Wu et al., 2022).

Mechanism of Action

Target of Action

Boc-Cys(Mob)-OSu, also known as “66413-65-8”, is primarily used as a building block in the synthesis of peptides and proteins, particularly those that contain cysteine residues . It is commonly utilized in Boc Solid Phase Peptide Synthesis (SPPS) .

Mode of Action

The compound’s mode of action is centered around its role as a protecting group for the cysteine thiol group . The Boc (tert-butyloxycarbonyl) group is stable towards most nucleophiles and bases , while the Mob (4-methoxybenzyl) group can be removed by HF or TFMSA during the cleavage of the peptide from the resin . This allows for the controlled synthesis of complex peptides and proteins.

Biochemical Pathways

Boc-Cys(Mob)-OSu plays a crucial role in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The Mob group can undergo oxidation to give the corresponding Mob-protected sulfone, Cys(Mob(O)), which can then be incorporated into peptides via Fmoc-SPPS .

Result of Action

The primary result of the action of Boc-Cys(Mob)-OSu is the successful synthesis of complex peptides and proteins. By protecting the cysteine thiol group during synthesis and then deprotecting it at a controlled stage, Boc-Cys(Mob)-OSu enables the creation of peptides and proteins with precise structures .

Action Environment

The action of Boc-Cys(Mob)-OSu is influenced by various environmental factors. For instance, the efficiency of the protection and deprotection processes can be affected by the pH, temperature, and solvent used in the synthesis . Furthermore, the stability of the compound and its efficacy in peptide synthesis can be influenced by storage conditions .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O7S/c1-20(2,3)28-19(26)21-15(18(25)29-22-16(23)9-10-17(22)24)12-30-11-13-5-7-14(27-4)8-6-13/h5-8,15H,9-12H2,1-4H3,(H,21,26)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUACEEUEOQUMSU-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=C(C=C1)OC)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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